molecular formula C18H25N3O5S B2457553 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 729575-86-4

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2457553
CAS No.: 729575-86-4
M. Wt: 395.47
InChI Key: QYUFCOMQTYLEGK-UHFFFAOYSA-N
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Description

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound with the molecular formula C18H25N3O5S and a molecular weight of 395.48 g/mol This compound is characterized by the presence of a benzimidazole core, a morpholine sulfonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Sulfonyl Group: The benzimidazole intermediate is then reacted with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the morpholine sulfonyl group.

    Attachment of the Butyl Group: The resulting compound is further alkylated with butyl bromide in the presence of a strong base like sodium hydride.

    Formation of the Propanoic Acid Moiety: Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-benzimidazol-2-yl]propanoic acid: Similar structure but lacks the 1,3-benzodiazol moiety.

    3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]acetic acid: Similar structure but has an acetic acid moiety instead of propanoic acid.

Uniqueness

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is unique due to the presence of both the benzimidazole core and the morpholine sulfonyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(1-butyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-2-3-8-21-16-5-4-14(27(24,25)20-9-11-26-12-10-20)13-15(16)19-17(21)6-7-18(22)23/h4-5,13H,2-3,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUFCOMQTYLEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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